2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one
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Overview
Description
2-(Difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one is a compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the difluoromethyl group in this compound adds unique properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as a chromenone derivative, using difluoromethylating agents like difluoromethyl sulfone or difluoromethyl iodide . The reaction conditions often involve the use of a base, such as sodium bicarbonate, and a catalyst, such as iridium or copper, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal-catalyzed cross-coupling reactions is also common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(difluoromethyl)-4H-chromen-4-one.
Reduction: Formation of 2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-ol.
Substitution: Formation of various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the difluoromethyl group.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one
- 2-(Monofluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one
- 2-(Difluoromethyl)-4H-chromen-4-one
Uniqueness
2-(Difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one is unique due to the presence of both the difluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxyl group allows for further chemical modifications .
Properties
IUPAC Name |
2-(difluoromethyl)-2-hydroxy-3H-chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-9(12)10(14)5-7(13)6-3-1-2-4-8(6)15-10/h1-4,9,14H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHGKJSWNOMJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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